Cas no 159117-50-7 (N-Benzyl-N-[(E)-prop-1-enyl]acetamide)

N-Benzyl-N-[(E)-prop-1-enyl]acetamide is a synthetic acetamide derivative characterized by its N-benzyl and (E)-prop-1-enyl substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which include an amide linkage and an unsaturated alkene group. The (E)-configuration of the prop-1-enyl moiety enhances stereochemical specificity, making it useful in the development of chiral intermediates or bioactive molecules. Its benzyl group contributes to lipophilicity, potentially improving membrane permeability in drug design applications. The compound's stability and well-defined reactivity profile make it a versatile building block for further functionalization in medicinal chemistry and material science.
N-Benzyl-N-[(E)-prop-1-enyl]acetamide structure
159117-50-7 structure
Product Name:N-Benzyl-N-[(E)-prop-1-enyl]acetamide
CAS No:159117-50-7
MF:C12H15NO
MW:189.253603219986
CID:4936714
Update Time:2025-10-28

N-Benzyl-N-[(E)-prop-1-enyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(1-Propenyl)acetamide
    • N-Benzyl-N-(prop-1-en-1-yl)acetamide
    • N-benzyl-N-[(E)-prop-1-enyl]acetamide
    • N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide
    • N-benzyl-n-(prop-1-enyl)acetamide
    • N-benzyl-N-((E)-propenyl)-acetamide
    • N-[(E)-1-Propenyl]-N-benzylacetamide
    • N-Benzyl-N-[(E)-prop-1-enyl]acetamide
    • Inchi: 1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3/b9-3+
    • InChI Key: CVUTWKVGETWPRT-YCRREMRBSA-N
    • SMILES: O=C(C)N(/C=C/C)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.3

N-Benzyl-N-[(E)-prop-1-enyl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019141226-5g
N-benzyl-n-(prop-1-enyl)acetamide
159117-50-7 95%
5g
841.00 USD 2021-06-16

Additional information on N-Benzyl-N-[(E)-prop-1-enyl]acetamide

N-Benzyl-N-[(E)-prop-1-enyl]acetamide (CAS No. 159117-50-7): An Overview of Its Structure, Properties, and Applications

N-Benzyl-N-[(E)-prop-1-enyl]acetamide (CAS No. 159117-50-7) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct molecular framework, which consists of an acetamide moiety substituted with a benzyl group and an (E)-prop-1-enyl group. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of N-Benzyl-N-[(E)-prop-1-enyl]acetamide is C12H13NO, and its molecular weight is approximately 195.24 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of benzylamine with acryloyl chloride or a similar acrylate derivative, followed by the formation of the acetamide functionality. The (E)-configuration of the propenyl group is crucial for its reactivity and selectivity in subsequent reactions.

In terms of physical properties, N-Benzyl-N-[(E)-prop-1-enyl]acetamide is a white crystalline solid at room temperature with a melting point ranging from 68 to 70°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various synthetic protocols where solubility and reactivity are critical factors.

The chemical stability of N-Benzyl-N-[(E)-prop-1-enyl]acetamide is another important aspect to consider. It is generally stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Additionally, it can be sensitive to high temperatures and prolonged exposure to light, which can lead to changes in its structure or reactivity. Therefore, proper storage conditions are essential to maintain its integrity.

In the realm of pharmaceutical research, N-Benzyl-N-[(E)-prop-1-enyl]acetamide has shown promise as a potential intermediate in the synthesis of bioactive compounds. Recent studies have explored its use as a building block for the development of novel drugs targeting various diseases. For instance, researchers at the University of California have reported the synthesis of a series of N-benzyl acetamides with enhanced anti-inflammatory properties using this compound as a key intermediate. The results indicated that these derivatives exhibited significant activity against inflammatory markers in vitro, suggesting their potential therapeutic applications.

Beyond pharmaceuticals, N-Benzyl-N-[(E)-prop-1-enyl]acetamide has also found applications in materials science. Its unique molecular structure makes it an attractive candidate for the development of functional polymers and coatings. A study published in the Journal of Polymer Science highlighted the use of this compound as a monomer in the synthesis of copolymers with improved mechanical properties and thermal stability. The resulting materials showed enhanced performance in various industrial applications, such as adhesives and protective coatings.

In the field of chemical synthesis, N-Benzyl-N-[(E)-prop-1-enyl]acetamide serves as a versatile reagent for the preparation of more complex molecules. Its reactivity with different functional groups allows for the introduction of diverse substituents, thereby expanding its utility in synthetic chemistry. For example, researchers at Harvard University have utilized this compound in palladium-catalyzed cross-coupling reactions to synthesize a range of substituted benzamides with high yields and selectivity. These findings underscore its importance as a valuable tool in modern synthetic chemistry.

Safety considerations are paramount when handling any chemical compound, including N-Benzyl-N-[(E)-prop-1-enyl]acetamide. While it is not classified as hazardous or toxic under current regulations, proper safety protocols should be followed to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves and goggles should be worn during laboratory operations, and adequate ventilation should be provided to prevent inhalation of vapors.

In conclusion, N-Benzyl-N-[(E)-prop-1-enyl]acetamide (CAS No. 159117-50-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its significance in various scientific disciplines is likely to grow even further.

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